molecular formula C11H16ClNO3 B1451086 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride CAS No. 215315-99-4

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

Cat. No. B1451086
CAS RN: 215315-99-4
M. Wt: 245.7 g/mol
InChI Key: IQMGRJNSUXOZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (3-DMAE-HCl) is a drug that has become increasingly popular in recent years, due to its ability to act as a psychostimulant and enhance cognitive performance. 3-DMAE-HCl is a derivative of benzoic acid and is structurally related to the neurotransmitter acetylcholine. It has been studied for its potential to improve memory, concentration, and alertness, as well as its ability to reduce anxiety and depression. In addition, 3-DMAE-HCl has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Scientific Research Applications

Synthesis of Novel Antifungal Agents

The compound has been used in the synthesis of novel vanillin-chalcones and their derivatives, which exhibit significant antifungal properties. These synthesized compounds have shown moderate to high activities against dermatophytes, with some derivatives displaying fungicidal rather than fungistatic activities .

Density Functional Theory (DFT) Calculations

Researchers have utilized 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in the synthesis of chalcones for DFT calculations. These studies help in understanding the electronic structure and properties of the synthesized antifungal agents .

Pharmaceutical Research

This compound serves as a precursor in the pharmaceutical industry for the development of drugs with potential antifungal applications. Its derivatives can be further modified to enhance their efficacy and reduce toxicity .

Organic Synthesis

The compound is involved in Claisen-Schmidt reactions, which are essential for creating carbon-carbon bonds in organic synthesis. This reaction is a cornerstone in the production of various organic compounds with potential applications in medicinal chemistry .

Material Science

In material science, 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride can be used to modify surface properties of materials. This can lead to the development of new materials with improved characteristics like increased resistance to fungi .

Chemical Education

Due to its involvement in fundamental organic reactions, this compound is also valuable in chemical education, where it can be used to demonstrate practical applications of organic synthesis techniques .

properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14;/h3-5,8H,6-7H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMGRJNSUXOZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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